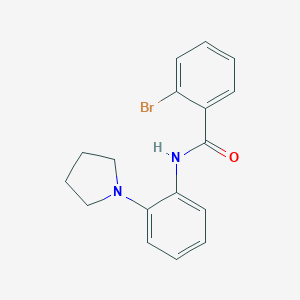![molecular formula C13H19BrN4O B279636 (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B279636.png)
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex heterocyclic compound that features a pyrazole ring fused to a pyrrolo[1,2-a]pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with octahydropyrrolo[1,2-a]pyrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl
Properties
Molecular Formula |
C13H19BrN4O |
|---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(4-bromo-1,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C13H19BrN4O/c1-9-11(14)12(15-16(9)2)13(19)18-7-6-17-5-3-4-10(17)8-18/h10H,3-8H2,1-2H3 |
InChI Key |
MDMKHJCATUUBKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B279557.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B279558.png)
![2,5-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B279560.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B279561.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B279563.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B279565.png)
![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B279566.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B279567.png)

![N-[3-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B279572.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B279573.png)
![N-{4-[(3-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B279576.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279580.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B279582.png)
